molecular formula C10H9ClO6S B8304134 3,4-Diacetoxy-benzenesulphonyl chloride CAS No. 77156-65-1

3,4-Diacetoxy-benzenesulphonyl chloride

Cat. No. B8304134
M. Wt: 292.69 g/mol
InChI Key: GDNBGLDESPTVQB-UHFFFAOYSA-N
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Patent
US05017569

Procedure details

To a solution of the crude, 3,4-diacetoxy benzene sulphonic acid (0.83 g) in a mixture of sulpholane (1.5 ml) and acetonitrile (1.5 ml) was added at room temperature successively N,N-dimethylacetamide (75 μl), triethylamine (0.85 ml) and phosphorus oxychloride (1.1 ml). The reaction mixture was thereafter heated for 15 minutes at 70° C., cooled, poured onto water and extracted with CH2Cl2. The extract was dried over magnesium sulphate, concentrated and chromatographed on silica gel (50 g). Elution with CH2Cl2 gave 0.65 g (74%) of the title compound as a white solid. NMR in CDCl3 : 2.33(s,6H); 7.29(d,1H); 7.90(s,1H); 7.95(dd,1H).
Name
3,4-diacetoxy benzene sulphonic acid
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
75 μL
Type
reactant
Reaction Step Two
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]([S:15]([OH:18])(=O)=[O:16])[CH:8]=[CH:9][C:10]=1[O:11][C:12](=[O:14])[CH3:13])(=[O:3])[CH3:2].CN(C)C(=O)C.C(N(CC)CC)C.P(Cl)(Cl)([Cl:34])=O>S1(CCCC1)(=O)=O.C(#N)C>[C:1]([O:4][C:5]1[CH:6]=[C:7]([S:15]([Cl:34])(=[O:18])=[O:16])[CH:8]=[CH:9][C:10]=1[O:11][C:12](=[O:14])[CH3:13])(=[O:3])[CH3:2]

Inputs

Step One
Name
3,4-diacetoxy benzene sulphonic acid
Quantity
0.83 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C=CC1OC(C)=O)S(=O)(=O)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
75 μL
Type
reactant
Smiles
CN(C(C)=O)C
Name
Quantity
0.85 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.1 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (50 g)
WASH
Type
WASH
Details
Elution with CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C=CC1OC(C)=O)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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